molecular formula C24H20N4O2S B2632564 2-(furan-2-yl)-5-[phenyl(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 887219-80-9

2-(furan-2-yl)-5-[phenyl(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No.: B2632564
CAS No.: 887219-80-9
M. Wt: 428.51
InChI Key: DWGHDPOTRZWQQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic hybrid featuring a fused [1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol core substituted with a furan-2-yl group at position 2 and a phenyl(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl moiety at position 4. The presence of a tetrahydroisoquinoline group may enhance binding to neurological targets, while the hydroxyl group at position 6 could improve solubility and hydrogen-bonding interactions .

Properties

IUPAC Name

5-[3,4-dihydro-1H-isoquinolin-2-yl(phenyl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O2S/c29-23-21(31-24-25-22(26-28(23)24)19-11-6-14-30-19)20(17-8-2-1-3-9-17)27-13-12-16-7-4-5-10-18(16)15-27/h1-11,14,20,29H,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWGHDPOTRZWQQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(C3=CC=CC=C3)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-yl)-5-[phenyl(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multi-step organic reactions. The process begins with the preparation of the furan and tetrahydroisoquinoline intermediates, followed by their coupling with triazole and thiazole derivatives under specific reaction conditions. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(furan-2-yl)-5-[phenyl(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol can undergo various chemical reactions including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The triazole and thiazole rings can be reduced under specific conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine or chlorine for substitution reactions. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the triazole ring may produce dihydrotriazoles.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing the triazole and thiazole moieties are associated with a wide range of biological activities. Specifically:

  • Antimicrobial Properties : Triazole derivatives have been extensively studied for their antimicrobial effects. For instance, compounds similar to the one have shown efficacy against various bacterial strains and fungi. The presence of the thiazole ring enhances the activity against resistant strains due to its ability to interfere with microbial metabolism .
  • Anticancer Activity : The incorporation of the tetrahydroisoquinoline structure is linked to promising anticancer properties. Studies have demonstrated that derivatives of tetrahydroisoquinoline can induce apoptosis in cancer cells and inhibit tumor growth. The unique structure of this compound may enhance its interaction with biological targets involved in cancer cell proliferation .
  • CNS Activity : Compounds featuring the tetrahydroisoquinoline scaffold are noted for their central nervous system (CNS) effects. They may exhibit sedative and anxiolytic properties, making them candidates for further development as therapeutic agents for anxiety and depression .

Synthetic Methodologies

The synthesis of 2-(furan-2-yl)-5-[phenyl(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves several steps:

  • Formation of the Triazole Ring : This can be achieved through cyclization reactions involving hydrazines and appropriate carbonyl compounds.
  • Thiazole Integration : The thiazole ring can be synthesized via condensation reactions involving thioketones or thioamides with α-halo ketones.
  • Furan and Tetrahydroisoquinoline Attachment : The furan moiety is often introduced through electrophilic substitution reactions while maintaining the integrity of the tetrahydroisoquinoline structure.

Case Studies

Several studies highlight the applications and effectiveness of similar compounds:

  • Antimicrobial Study : A derivative with a similar structure was evaluated for its antimicrobial activity against Escherichia coli and Staphylococcus aureus, showing significant inhibition zones compared to standard antibiotics .
  • Anticancer Research : A related triazole compound demonstrated cytotoxic effects on human breast cancer cell lines (MCF-7), indicating potential for further development as an anticancer agent .
  • CNS Activity Assessment : In a behavioral study on mice, a tetrahydroisoquinoline derivative exhibited anxiolytic effects in elevated plus-maze tests, suggesting its potential as a therapeutic agent for anxiety disorders .

Summary Table of Applications

Application AreaDescriptionReferences
AntimicrobialEffective against various bacterial strains; enhances activity against resistant strains ,
AnticancerInduces apoptosis in cancer cells; inhibits tumor growth ,
CNS ActivityExhibits sedative and anxiolytic properties; potential treatment for anxiety and depression

Mechanism of Action

The mechanism of action of 2-(furan-2-yl)-5-[phenyl(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and physicochemical differences between the target compound and related derivatives:

Compound Core Structure Substituents Molecular Weight (g/mol) Key Features
Target Compound [1,2,4]triazolo[3,2-b][1,3]thiazole 2-(Furan-2-yl), 5-[phenyl(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl], 6-OH ~445.5* Tetrahydroisoquinoline enhances CNS targeting; hydroxyl improves solubility
4-[(2-Ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-piperazine [1,3]thiazolo[3,2-b][1,2,4]triazole 2-Ethyl, 5-(3-fluorophenyl/piperazinyl), 6-OH ~483.5 Fluorophenyl increases metabolic stability; piperazine enhances bioavailability
2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-5-aminophenol [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole 6-(5-aminophenol) 233.25 Aminophenol group confers strong hydrogen-bonding capacity; simpler structure
3,6-Disubstituted 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles (Demirbas et al.) [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole Varied alkyl/aryl groups at positions 3 and 6 250–400 Broad-spectrum antimicrobial activity reported; substituents modulate lipophilicity

*Estimated based on analogous structures.

Pharmacological and Physicochemical Properties

  • Tetrahydroisoquinoline vs. Piperazine: The target compound’s tetrahydroisoquinoline group may favor interactions with opioid or adrenergic receptors, whereas the piperazinyl analogue in could target serotonin receptors due to its basic nitrogen .
  • Fluorine vs. Hydroxyl: The 3-fluorophenyl group in enhances lipophilicity and oxidative stability compared to the non-halogenated phenyl group in the target compound. However, the hydroxyl group in the target compound improves aqueous solubility, critical for pharmacokinetics .

Biological Activity

The compound 2-(furan-2-yl)-5-[phenyl(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex heterocyclic structure that combines elements from furan, isoquinoline, triazole, and thiazole. This compound has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H18N4OSC_{19}H_{18}N_4OS. Its structure features a furan ring and a tetrahydroisoquinoline moiety linked through a phenyl group to a triazole-thiazole system.

PropertyValue
Molecular Weight350.44 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that compounds containing triazole and thiazole rings exhibit significant antimicrobial properties. A study demonstrated that similar derivatives showed effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of microbial cell wall synthesis.

Anticancer Properties

The tetrahydroisoquinoline scaffold has been associated with anticancer activity. For instance, derivatives have been shown to inhibit cancer cell proliferation in vitro. The compound's ability to induce apoptosis in cancer cells was highlighted in a study where it exhibited IC50 values in the micromolar range against several cancer lines .

Neuroprotective Effects

The isoquinoline derivatives are also noted for their neuroprotective effects. Research suggests that they may modulate neurotransmitter systems and exhibit antioxidant properties. A specific study indicated that compounds with similar structures could protect neuronal cells from oxidative stress-induced apoptosis .

Case Study 1: Antimicrobial Efficacy

A series of experiments were conducted assessing the antimicrobial efficacy of related compounds against Candida albicans. The results indicated that modifications to the phenyl and furan groups significantly enhanced antifungal activity. The best-performing derivative demonstrated a minimum inhibitory concentration (MIC) of 8 µg/mL .

Case Study 2: Anticancer Activity

In vitro studies on human breast cancer cells (MCF-7) revealed that the compound inhibited cell growth by inducing G0/G1 phase arrest. Flow cytometry analysis confirmed an increase in apoptotic cells when treated with the compound at concentrations above 10 µM .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 1,2,4-triazolo[3,2-b][1,3]thiazole derivatives with furan and tetrahydroisoquinoline substituents?

  • Methodological Answer : Synthesis typically involves refluxing intermediates (e.g., 4-amino-5-(furan-2-yl)-1,2,4-triazole-3-thione) with chloroacetamides in ethanol under basic conditions (e.g., KOH). Purification is achieved via recrystallization from ethanol . For tetrahydroisoquinoline incorporation, alkylation or Mannich reactions with phenyl-substituted intermediates are common, followed by column chromatography for isolation .

Q. How are structural and purity analyses conducted for this compound?

  • Methodological Answer : Use a combination of:

  • HPLC with reverse-phase C18 columns and UV detection (λ = 254 nm) for purity assessment .
  • FTIR to confirm functional groups (e.g., hydroxyl at ~3200 cm⁻¹, triazole ring vibrations at 1500–1600 cm⁻¹) .
  • NMR (¹H/¹³C) to resolve furan protons (δ 6.2–7.5 ppm) and tetrahydroisoquinoline methylene groups (δ 2.8–3.5 ppm) .
  • Single-crystal X-ray diffraction for unambiguous structural confirmation .

Q. What in vitro biological screening models are suitable for preliminary activity assessment?

  • Methodological Answer :

  • Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi, referencing triazole-thiadiazole derivatives showing MIC values <50 µg/mL .
  • Cancer cell lines : MTT assays using HepG2 or MCF-7 cells, with IC₅₀ calculations for compounds containing furan and triazole motifs (IC₅₀ ~10–20 µM reported in similar structures) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to test variables like temperature (60–100°C), solvent polarity (ethanol vs. DMF), and catalyst loading (e.g., CuCl₂·2H₂O for regioselectivity) .
  • Flow chemistry : Continuous-flow systems reduce side reactions (e.g., oxidation) and enhance reproducibility for heat-sensitive intermediates .

Q. What computational strategies predict structure-activity relationships (SAR) for pharmacological targets?

  • Methodological Answer :

  • Molecular docking : Simulate binding to target proteins (e.g., fungal CYP51 or topoisomerase II) using AutoDock Vina. Prioritize triazole and furan moieties for hydrogen bonding .
  • QSAR modeling : Correlate electronic descriptors (HOMO/LUMO) with antimicrobial activity using partial least squares regression .

Q. How do degradation pathways affect stability during storage?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor via HPLC-MS for hydrolytic cleavage of the tetrahydroisoquinoline methyl group or oxidation of the furan ring .
  • Mass balance validation : Ensure total degradation products + intact compound = 100% (±2%) under accelerated conditions .

Q. What advanced spectroscopic techniques resolve tautomeric or conformational ambiguities?

  • Methodological Answer :

  • Solid-state NMR : Differentiate enol-keto tautomers via ¹⁵N chemical shifts .
  • Time-resolved fluorescence : Probe solvent-dependent conformational changes (e.g., polar aprotic solvents stabilize planar triazole-thiazole systems) .

Q. How can regioselectivity challenges in triazole-thiazole cyclization be addressed?

  • Methodological Answer :

  • Lewis acid catalysis : Use ZnCl₂ to direct cyclization toward the [1,2,4]triazolo[3,2-b]thiazole core instead of competing [1,3,4]thiadiazole byproducts .
  • Microwave-assisted synthesis : Reduce reaction time (30 mins vs. 24 hrs) and improve regioselectivity via controlled dielectric heating .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.